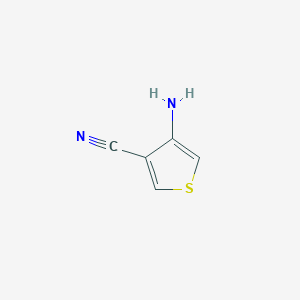

4-Aminothiophene-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-aminothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-1-4-2-8-3-5(4)7/h2-3H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQYHRHJUXPLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of the Thiophene Nucleus in Heterocyclic Chemistry

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom (C₄H₄S), is a cornerstone of heterocyclic chemistry. nih.gov Its structure is planar and aromatic, as the sulfur atom's lone pair of electrons participates in the π-electron system, resulting in significant delocalization and stability. nih.gov While its aromaticity is less pronounced than that of benzene (B151609), thiophene readily undergoes electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, often more readily than benzene itself due to the electron-donating nature of the sulfur atom. nih.gov

A key feature of the thiophene nucleus is its role as a bioisostere for the benzene ring. nih.govnih.gov This means it can often replace a benzene ring in biologically active molecules without a loss of activity, a strategy frequently employed by medicinal chemists to modify a compound's physicochemical properties, metabolic stability, and binding affinity. nih.govnih.gov The sulfur atom can also participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov Consequently, the thiophene scaffold is present in numerous approved drugs, including the anti-inflammatory lornoxicam (B1675139) and the anticoagulant clopidogrel, highlighting its therapeutic importance. nih.govacs.org

The Importance of Amino and Cyano Functionalized Thiophenes in Organic Synthesis

The introduction of amino (-NH₂) and cyano (-C≡N) groups onto the thiophene (B33073) ring creates a class of highly versatile building blocks for organic synthesis. The amino group is a powerful electron-donating group that further activates the thiophene ring towards electrophilic substitution. The cyano group, conversely, is strongly electron-withdrawing and can participate in a wide array of chemical transformations. sigmaaldrich.com

The relative positioning of these functional groups is crucial to their synthetic utility. When positioned ortho to one another, as in the widely studied isomer 2-Aminothiophene-3-carbonitrile (B183302) , they provide a powerful synthetic synthon. This arrangement facilitates a multitude of cyclization reactions, allowing for the construction of fused heterocyclic systems. The amino group can act as a nucleophile, while the cyano group can be hydrolyzed, reduced, or attacked by other nucleophiles to build adjacent rings. This reactivity is the basis for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities and as purine (B94841) bioisosteres. sciforum.netresearchgate.net These functionalized thiophenes are pivotal starting materials for creating complex molecules with applications ranging from dyes to pharmaceuticals. researchgate.netsigmaaldrich.com

| Functional Group | Chemical Nature | Role in Synthesis |

| Amino (-NH₂) Group | Electron-donating, Nucleophilic | Activates the thiophene ring; participates in cyclization reactions. |

| Cyano (-C≡N) Group | Electron-withdrawing, Electrophilic | Serves as a versatile chemical handle for hydrolysis, reduction, and cycloaddition reactions. |

An Overview of Research Trajectories for Aminothiophene 3 Carbonitrile Derivatives

Classical Gewald Reaction and its Variants

The Gewald reaction, first reported by Karl Gewald in 1966, is a multicomponent reaction that has become a universal method for synthesizing polysubstituted 2-aminothiophenes. researchgate.netscispace.comthieme-connect.de The reaction's versatility, mild conditions, and the ready availability of starting materials have contributed to its widespread use. researchgate.netarkat-usa.org

Condensation of Ketones, Aldehydes, or 1,3-Dicarbonyl Species with Activated Nitriles and Elemental Sulfur

The quintessential Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base. wikipedia.orgmdpi.com This one-pot synthesis is a powerful tool for creating highly substituted 2-aminothiophenes. arkat-usa.orgmdpi.com The reaction can also be performed in a stepwise manner, where an α,β-unsaturated nitrile is first formed through a Knoevenagel-Cope condensation, followed by a base-promoted reaction with sulfur. thieme-connect.dearkat-usa.org This two-step approach can sometimes provide better yields, especially for less reactive ketones like alkyl aryl ketones. arkat-usa.org

The mechanism is generally understood to begin with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable intermediate. thieme-connect.dewikipedia.org This is followed by the addition of elemental sulfur, a step whose mechanism is not fully elucidated but is thought to proceed through a sulfanylated intermediate. thieme-connect.dewikipedia.org Subsequent cyclization and tautomerization yield the final 2-aminothiophene product. wikipedia.org

A variety of carbonyl compounds, including aliphatic ketones, aldehydes, and 1,3-dicarbonyl compounds, can be utilized. thieme-connect.de The most common nitrile components include malononitrile (B47326), cyanoacetic esters, and cyanoacetamide. thieme-connect.de

Table 1: Examples of Gewald Reaction Substrates

| Carbonyl Compound | Activated Nitrile | Product |

|---|---|---|

| Cyclohexanone | Ethyl Cyanoacetate (B8463686) | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

| Acetone | Malononitrile | 2-Amino-4,5-dimethylthiophene-3-carbonitrile |

| Acetophenone | Malononitrile | 2-Amino-4-phenylthiophene-3-carbonitrile |

This table provides illustrative examples of substrate combinations in the Gewald reaction.

Catalytic Approaches in Gewald Synthesis

To improve efficiency, reduce reaction times, and employ milder conditions, various catalytic systems have been developed for the Gewald reaction. These catalysts often play a dual role, facilitating both the initial condensation and the subsequent cyclization steps.

Organic bases are the most traditional catalysts for the Gewald reaction. arkat-usa.orgthieme-connect.com Secondary and tertiary amines such as triethylamine, piperidine, and morpholine (B109124) are commonly used to promote the condensation. arkat-usa.orgthieme-connect.com These bases are typically required in stoichiometric amounts. arkat-usa.orgthieme-connect.com

More recently, catalytic amounts of amine-based systems have been explored. For instance, piperazine (B1678402) supported on amorphous silica (B1680970) has been shown to be an effective and reusable basic catalyst. researchgate.netresearchgate.net Another development is the use of piperidinium (B107235) borate, a conjugate acid-base pair, which has been demonstrated to be a truly catalytic system for the Gewald reaction, functioning effectively in eco-friendly solvents like ethanol/water mixtures. thieme-connect.comthieme.deresearchgate.net This system has been successfully applied to the synthesis of the anti-inflammatory drug Tinoridine. researchgate.netthieme-connect.com

Heterogeneous catalysts, particularly metal oxides, offer advantages in terms of ease of separation and reusability. Several metal oxides have been found to be effective catalysts for the Gewald synthesis.

Magnesium Oxide (MgO) and mixed oxides like Mg/La have been used, sometimes in conjunction with microwave irradiation, to accelerate the reaction. researchgate.net MgO–CeO2 nanocomposites have also been employed as efficient catalysts. nih.gov

Zinc Oxide (ZnO) Nanoparticles have been identified as an efficient catalyst, allowing the reaction to proceed at elevated temperatures to afford 2-aminothiophenes in good yields. researchgate.net

Iron Oxide (Fe3O4)-Modified Nanoparticles , such as piperazine-grafted magnetic reduced graphene oxide (Fe3O4@rGO-NH), have been developed as heterogeneous catalysts for the Gewald reaction. researchgate.net Recyclable ZnFe2O4 nanoparticles have also been shown to be effective. nih.gov

Calcium Oxide (CaO) , a readily available and basic oxide, has been utilized in various organic reactions, including those that form the basis of the Gewald synthesis, such as Knoevenagel condensations. chemijournal.comresearchgate.net Its application as a heterogeneous catalyst in multicomponent reactions highlights its potential in this area. researchgate.netnih.gov

The organocatalyst L-proline has emerged as a green and cost-effective catalyst for the Gewald reaction. organic-chemistry.orgthieme-connect.com It efficiently catalyzes both the initial Knoevenagel condensation and the subsequent steps under mild conditions. organic-chemistry.orgthieme-connect.com Studies have shown that low catalyst loading (e.g., 10 mol%) is sufficient to achieve high yields of various functionalized 2-aminothiophenes. organic-chemistry.orgthieme-connect.comresearchgate.net The reaction proceeds well in solvents like DMF, and malononitrile has been observed to be more reactive than cyanoacetate in this system. organic-chemistry.org

Table 2: Comparison of Catalytic Systems in Gewald Reaction

| Catalyst Type | Catalyst Example | Key Advantages |

|---|---|---|

| Amine Base | Piperidinium Borate | Truly catalytic, works in green solvents. thieme.deresearchgate.net |

| Metal Oxide | ZnO Nanoparticles | Heterogeneous, reusable, efficient at high temperatures. researchgate.net |

| Organocatalyst | L-Proline | Green, cost-effective, mild conditions, low catalyst loading. organic-chemistry.orgthieme-connect.com |

This table summarizes the key features of different catalytic approaches for the Gewald reaction.

While various metal catalysts have been explored for thiophene (B33073) synthesis, the specific application of copper-catalyzed methods for the direct synthesis of this compound via a Gewald-type reaction is not extensively detailed in the provided search results. The search results primarily focus on base- and other metal-oxide-catalyzed pathways.

The synthesis of this compound and its derivatives is well-served by the robust and versatile Gewald reaction. From its classical form utilizing basic amine catalysts to modern advancements employing heterogeneous metal oxides and green organocatalysts like L-proline, the methodologies have evolved to offer greater efficiency, milder conditions, and improved environmental compatibility. These synthetic advancements continue to facilitate the exploration of 4-aminothiophene-3-carbonitriles in medicinal chemistry and materials science.

Modified Gewald Reaction Protocols

The Gewald reaction, a multicomponent reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, is a cornerstone for the synthesis of 2-aminothiophenes. sciforum.netresearchgate.net Over the years, numerous modifications have been introduced to improve yields, broaden the substrate scope, and employ more environmentally friendly conditions. sciforum.netresearchgate.net

One common modification involves a two-step procedure where the α,β-unsaturated alkene is first prepared through a Knoevenagel condensation of a ketone or aldehyde with an activated nitrile. This intermediate is then reacted with sulfur to yield the desired 2-aminothiophene. This approach often results in good yields. sciforum.net For instance, the Knoevenagel condensation of various aldehydes with active methylene compounds like malononitrile, followed by a one-pot, three-component Gewald reaction with elemental sulfur using sodium bicarbonate as a catalyst, has been successfully employed. researchgate.net

Researchers have also explored solvent-free conditions and the use of different catalysts to enhance the efficiency and greenness of the Gewald reaction. psu.edu For example, the reaction has been carried out using inorganic bases such as sodium bicarbonate, sodium hydroxide, and sodium carbonate as alternatives to traditional organic bases like morpholine, pyridine, or triethylamine. sciforum.net L-proline has also been utilized as a catalyst in a four-component Gewald reaction, proceeding under mild, ambient temperature conditions. researchgate.net

A stepwise Gewald reaction has been developed for the synthesis of substituted 4-aryl-3-cyano-2-aminothiophenes. This method begins with the Knoevenagel condensation of aryl methyl ketones with malononitrile to form crotonitriles. The methyl groups of these crotonitriles are subsequently brominated, and the resulting bromocrotonitriles are cyclized using anhydrous sodium hydrosulfide (B80085) (NaSH) to produce the target aminothiophenes in high yields. tubitak.gov.tr

Table 1: Examples of Modified Gewald Reaction Conditions

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aldehydes, Malononitrile, 2-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]acetonitrile, Sulfur | L-proline | Ethanol | Room Temperature | 5-amino-4-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-3-arylthiophene-2-carbonitriles | Good | researchgate.net |

| Aryl methyl ketones, Malononitrile | Ammonium (B1175870) acetate (B1210297) | Benzene (B151609) | Reflux | Crotonitriles | - | tubitak.gov.tr |

| Bromocrotonitriles | NaSH | - | - | 4-Aryl-3-cyano-2-aminothiophenes | 74-85 | tubitak.gov.tr |

| Acetophenone derivatives, Malononitrile, Sulfur | Ammonium acetate, then Morpholine | Dichloromethane, then Ethanol | 60°C | 2-Amino-4-phenylthiophene-3-carbonitrile derivatives | Good | sciforum.net |

Spectroscopic and Analytical Characterization Methodologies for 4 Aminothiophene 3 Carbonitrile Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Fourier-transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within 4-aminothiophene-3-carbonitrile derivatives. The presence of primary amine (NH2), cyano (C≡N), and thiophene (B33073) ring vibrations are key indicators in the IR spectrum.

The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the region of 3500–3300 cm⁻¹. ajol.infopressbooks.pub For instance, in 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, these bands have been observed experimentally and confirmed by theoretical calculations. researchgate.netsci-hub.se The cyano group (C≡N) exhibits a characteristic sharp absorption band in the range of 2260–2200 cm⁻¹. researchgate.net In some derivatives, this band may be weak. nih.gov The exact position of this band can be influenced by conjugation within the molecule.

Other important vibrations include the C-H stretching of the aromatic or heterocyclic ring, typically found around 3100–3000 cm⁻¹, and C-H stretching of aliphatic parts of the molecule in the 3000-2850 cm⁻¹ range. ajol.infopressbooks.pub The vibrations associated with the thiophene ring itself, including C=C and C-S stretching, contribute to the fingerprint region of the spectrum, providing further structural confirmation. researchgate.net

Table 1: Characteristic FT-IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3500–3300 | Medium to Strong, Sharp |

| Cyano (C≡N) | Stretching | 2260–2200 | Medium to Weak, Sharp |

| Aromatic C-H | Stretching | 3100–3000 | Medium to Weak |

| Alkene C=C | Stretching | 1680–1640 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound derivatives, the chemical shifts (δ) of the protons are influenced by the electronic environment created by the thiophene ring, the amino group, the cyano group, and any substituents.

The protons of the amino group (NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. rsc.org The protons on the thiophene ring and any attached aromatic or aliphatic groups will have characteristic chemical shifts and coupling patterns. For example, protons on an adjacent phenyl ring will appear in the aromatic region (typically δ 6.5–8.0 ppm), and their splitting patterns can reveal the substitution pattern on the ring. researchgate.netrsc.org Aliphatic protons in substituents will resonate in the upfield region of the spectrum. nih.gov The integration of the peaks corresponds to the number of protons in a given environment.

Table 2: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Protons in this compound Derivatives

| Proton Type | Typical Chemical Shift Range (ppm) | Multiplicity |

| Amino (NH₂) | Variable (often broad) | Singlet (s) |

| Aromatic (Ar-H) | 6.5 - 8.5 | Doublet (d), Triplet (t), Multiplet (m) |

| Thiophene Ring Proton | Varies with substitution | Singlet (s), Doublet (d) |

| Aliphatic (e.g., -CH₃, -CH₂) | 0.9 - 4.0 | Singlet (s), Doublet (d), Triplet (t), Quartet (q), Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment.

In this compound derivatives, the carbon of the cyano group (C≡N) is typically found in the range of δ 115–120 ppm. rsc.orgorganicchemistrydata.org The carbons of the thiophene ring will have characteristic shifts, with the carbon attached to the amino group (C4) and the cyano group (C3) being significantly influenced by these substituents. Carbons in aromatic substituents will resonate in the δ 110–150 ppm region. rsc.orglibretexts.org The chemical shifts of aliphatic carbons appear in the upfield region of the spectrum. rsc.org

Table 3: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for Carbons in this compound Derivatives

| Carbon Type | Typical Chemical Shift Range (ppm) |

| Cyano (C≡N) | 115 - 120 |

| Thiophene Ring Carbons | Varies with substitution (typically 100-160) |

| Aromatic Carbons | 110 - 150 |

| Aliphatic Carbons | 10 - 60 |

| Carbonyl (if present) | 160 - 220 |

Advanced NMR Techniques (e.g., APT-NMR)

Advanced NMR techniques, such as Attached Proton Test (APT) and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, provide further structural details. ipb.pt APT-NMR is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nih.gov This is particularly useful for assigning the signals in the ¹³C-NMR spectrum.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound derivatives, mass spectrometry provides the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. researchgate.net High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner. The fragmentation can help to confirm the presence of certain structural motifs within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile thiophene derivatives. nih.govznaturforsch.com This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components within a complex mixture. znaturforsch.com In the context of this compound derivatives, GC-MS provides valuable information on their molecular weight and characteristic fragmentation patterns, which are essential for structural confirmation.

The mass spectra of thiophene-containing compounds are often characterized by a prominent molecular ion peak ([M]⁺) and a distinctive [M+2]⁺ signal due to the natural abundance of the ³⁴S isotope (approximately 4.16%). znaturforsch.com This isotopic pattern serves as a key indicator for the presence of sulfur in an unknown analyte. The fragmentation of this compound derivatives under electron impact ionization typically involves the cleavage of bonds adjacent to the thiophene ring and the loss of functional groups, providing a fingerprint for specific substitution patterns. For instance, the fragmentation may involve the loss of the cyano group (-CN) or substituents on the amino group.

The retention time in the gas chromatogram provides an additional layer of identification, which is dependent on the volatility and polarity of the specific derivative. The choice of the capillary column, temperature programming, and injector settings are crucial parameters that need to be optimized for the effective separation and analysis of these compounds. znaturforsch.com

Table 1: GC-MS Parameters for Thiophene Derivative Analysis

| Parameter | Typical Conditions |

| Column | Fused silica (B1680970) capillary column (e.g., 15-30 m length, 0.25 mm i.d.) coated with a non-polar or medium-polarity stationary phase. znaturforsch.com |

| Injector Temperature | 250 °C znaturforsch.com |

| Temperature Program | Initial temperature of 120 °C held for 2 minutes, followed by a ramp of 6-10 °C/min to a final temperature of 300 °C. znaturforsch.com |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound derivatives. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with sub-ppm accuracy, which allows for the unambiguous assignment of a molecular formula to a given ion. researchgate.netacs.org

This capability is particularly crucial in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For this compound and its derivatives, HRMS can definitively confirm the presence and number of sulfur, nitrogen, and other heteroatoms in the molecule.

Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for the analysis of thiophene compounds by HRMS, often generating predominant molecular ions ([M]⁺•). researchgate.netacs.org This "soft" ionization method minimizes fragmentation, ensuring that the primary information obtained is the accurate mass of the intact molecule. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers enables the separation of closely spaced isotopic peaks, further aiding in the confirmation of the elemental formula.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For the analysis of less volatile or thermally labile this compound derivatives, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the method of choice. nih.govnih.gov This technique couples the separation of compounds by liquid chromatography with the sensitive and selective detection by mass spectrometry.

Reversed-phase HPLC is commonly employed, where a non-polar stationary phase (e.g., C18 or phenyl-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.commdpi.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of a wide range of derivatives with varying polarities. mdpi.com For MS compatibility, volatile buffers or additives like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase. sielc.com

The interface between the HPLC and the mass spectrometer, such as electrospray ionization (ESI) or APCI, is critical for transferring the analytes from the liquid phase to the gas phase for ionization and detection. ESI is particularly well-suited for polar compounds like many aminothiophene derivatives. The resulting mass spectra, especially when obtained with a high-resolution mass analyzer, provide molecular weight and structural information. nih.gov

Table 2: Typical HPLC-MS Conditions for Thiophene Derivative Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or Phenyl column (e.g., 150 mm length, 2.1-4.6 mm i.d., 3-5 µm particle size). nih.govmdpi.com |

| Mobile Phase | Gradient of water and acetonitrile or methanol, often with 0.1% formic acid. sielc.commdpi.com |

| Flow Rate | 0.2 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

X-ray Crystallography for Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides the absolute and unambiguous three-dimensional structure of a molecule. mdpi.comresearchgate.netfigshare.com By irradiating a single crystal of a this compound derivative with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise arrangement of atoms in the crystal lattice. figshare.comaalto.fi

This method is invaluable for confirming the connectivity of atoms, establishing the stereochemistry, and elucidating the conformational preferences of the molecule in the solid state. The data obtained from SCXRD includes the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry of the crystal lattice). mdpi.comresearchgate.net For chiral derivatives, SCXRD can be used to determine the absolute configuration.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The data from an SCXRD experiment allows for a detailed analysis of the internal geometry of the this compound molecule. This includes the precise measurement of bond lengths, bond angles, and dihedral (torsion) angles. mdpi.comresearchgate.netnih.govresearchgate.net These parameters provide fundamental insights into the electronic structure and steric interactions within the molecule.

Table 3: Illustrative Bond Lengths and Angles for a Thiophene Derivative

| Parameter | Typical Value (Å or °) |

| C-S Bond Length | ~1.72 Å |

| C=C Bond Length (in thiophene ring) | ~1.37 Å |

| C-C Bond Length (in thiophene ring) | ~1.43 Å |

| C-C≡N Bond Angle | ~178° |

| C-S-C Bond Angle | ~92° |

| Dihedral Angle (between thiophene and an adjacent phenyl ring) | Can vary significantly depending on substituents and packing forces. nih.gov |

Note: These are generalized values and can vary depending on the specific derivative and its crystalline environment.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π∙∙∙π Stacking)

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal, providing a wealth of information about intermolecular interactions. figshare.comnih.gov These non-covalent interactions, such as hydrogen bonds and π∙∙∙π stacking, play a critical role in determining the crystal packing and can influence the physical properties of the material.

In this compound derivatives, the amino group can act as a hydrogen bond donor, forming hydrogen bonds with acceptor atoms like the nitrogen of the nitrile group or oxygen atoms in other functional groups on neighboring molecules. mdpi.comnih.gov The thiophene ring, being an aromatic system, can participate in π∙∙∙π stacking interactions with other aromatic rings in adjacent molecules. researchgate.netnih.gov The analysis of these interactions, including their distances and geometries, is crucial for understanding the supramolecular chemistry of these compounds. mdpi.com

Table 4: Common Intermolecular Interactions in this compound Derivative Crystals

| Interaction Type | Description | Typical Distance |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. nih.govyoutube.com | N-H∙∙∙N: ~2.9-3.2 Å, N-H∙∙∙O: ~2.8-3.1 Å mdpi.com |

| π∙∙∙π Stacking | An attractive, noncovalent interaction between aromatic rings. Can be face-to-face or offset (slipped). researchgate.netnih.gov | Centroid-to-centroid distance: ~3.4-3.8 Å nih.gov |

| C-H∙∙∙π Interactions | A weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. researchgate.net | H to π-centroid distance: ~2.5-2.9 Å |

Elemental Analysis (CHN/S) for Stoichiometric Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a molecule. The experimentally determined values are then compared with the theoretically calculated percentages for the proposed structure. A close correlation between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

For the parent compound, this compound (C₅H₄N₂S), the theoretical elemental composition can be calculated based on its atomic constituents. In the analysis of its derivatives, the experimental values are expected to align closely with the calculated percentages for the respective molecular formulas. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Research on various 4-aryl-2-aminothiophene-3-carbonitrile derivatives has demonstrated the utility of elemental analysis in confirming their synthesis. For instance, a study on the synthesis of substituted 4-aryl-3-cyano-2-amino thiophenes reported the elemental analysis data for a series of compounds, confirming their successful preparation. tubitak.gov.tr The found percentages of C, H, and N were in close agreement with the calculated values, validating the proposed structures. tubitak.gov.tr

Below is a table summarizing the theoretical and found elemental analysis data for this compound and some of its derivatives.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| This compound | C₅H₄N₂S | C | 48.37 | - |

| H | 3.25 | - | ||

| N | 22.56 | - | ||

| S | 25.83 | - | ||

| 2-Amino-4-phenylthiophene-3-carbonitrile | C₁₁H₈N₂S | C | 65.97 | 66.10 |

| H | 4.03 | 4.33 | ||

| N | 13.99 | 13.79 | ||

| 2-Amino-4-(α-naphthyl)thiophene-3-carbonitrile | C₁₅H₁₀N₂S | C | 71.97 | 72.01 |

| H | 4.03 | 4.01 | ||

| N | 11.19 | 11.32 | ||

| 2-Amino-4-(β-naphthyl)thiophene-3-carbonitrile | C₁₅H₁₀N₂S | C | 71.97 | 71.79 |

| H | 4.03 | 4.30 | ||

| N | 11.19 | 11.48 |

Data for derivatives sourced from Tümer, F., et al. (2004). tubitak.gov.tr

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) provide valuable information about the electronic structure and conjugation within the compound.

The UV-Vis spectra of this compound derivatives are characterized by absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the nature of the substituents on the thiophene ring and the solvent used for analysis. Generally, the presence of electron-donating groups (like the amino group) and extended conjugation through aryl substituents leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

For example, the characterization of a series of 4-aryl-2-aminothiophene-3-carbonitrile derivatives included their analysis by UV-Visible spectroscopy, highlighting their potential as coupling components in dye synthesis. ariviyalpublishing.comresearchgate.net The spectra of these compounds exhibit characteristic absorption maxima that are influenced by the specific aryl substituent attached to the thiophene core. researchgate.net In another study, the UV-Vis spectrum of 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (B1284750) was analyzed as part of its characterization. sciforum.net

The table below presents the absorption maxima (λmax) for several this compound derivatives as reported in the literature.

| Compound Name | Solvent | λmax (nm) |

| 2-Amino-4-phenylthiophene-3-carbonitrile | Not Specified | - |

| 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | Not Specified | - |

| 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | Not Specified | - |

Note: Specific λmax values from the cited literature were not available in a tabular format. The research indicates that these compounds were characterized by UV-Visible spectroscopy, and their electronic properties were studied. ariviyalpublishing.comsciforum.netuj.ac.za

Computational and Theoretical Investigations of 4 Aminothiophene 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the behavior of electrons and nuclei within a molecule. These methods allow for the determination of a wide range of molecular properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. tandfonline.comd-nb.info It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, especially for larger molecules, while still providing a high level of accuracy.

In the study of thiophene (B33073) derivatives, DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a suitable basis set like 6-311++G, are frequently employed to calculate the electronic structure and molecular properties. tandfonline.com These calculations can provide valuable information about the distribution of electrons within the 4-Aminothiophene-3-carbonitrile molecule, which is fundamental to understanding its chemical behavior. The results of DFT calculations often show good agreement with experimental data.

Geometry Optimization and Conformational Analysis

Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry, must be determined. Geometry optimization is the process of finding the molecular structure that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until these forces are negligible.

Conformational analysis, a part of geometry optimization, is particularly important for flexible molecules. While the thiophene ring itself is relatively rigid, the amino group can rotate. Theoretical calculations can determine the preferred orientation of the amino group relative to the thiophene ring and the energy barriers for rotation. Optimized geometries from these calculations are crucial as they represent the most probable structure of the molecule and form the basis for all other subsequent property calculations. Studies on related thiophene structures have successfully used these methods to determine stable conformations. d-nb.info

Electronic Structure and Reactivity Descriptors

From the electronic structure calculated using DFT, several key descriptors can be derived that provide insights into the molecule's reactivity and stability.

Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more reactive and can be easily polarized. For thiophene derivatives, this energy gap is a key factor in determining their potential applications, for instance, in electronic materials. researchgate.net

Illustrative Data for Frontier Molecular Orbitals of a Thiophene Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.623 |

| LUMO | -0.604 |

| Energy Gap (ΔE) | 6.019 |

Note: The data in this table is illustrative and based on findings for a similar thiophene derivative researchgate.net. Specific experimental or computational studies for this compound were not available.

Chemical Reactivity and Stability Indices

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. These indices include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO energy gap. A harder molecule has a larger energy gap.

Global Softness (S) : The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

These indices are valuable for comparing the reactivity of different molecules and for predicting how a molecule will interact with other chemical species. For instance, a high chemical hardness is associated with greater stability. ajrconline.org

Illustrative Chemical Reactivity and Stability Indices for a Thiophene Derivative

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.6135 |

| Chemical Hardness (η) | 3.0095 |

| Global Softness (S) | 0.3323 |

Note: The data in this table is illustrative and based on principles described for thiophene derivatives researchgate.netajrconline.org. Specific calculations for this compound were not available.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene |

Fukui Indices and Electrophilicity-Based Charge Transfer (ECT) Analysis for Reactive Sites

Fukui functions are crucial in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For a nucleophile, atoms with high values of the Fukui function f(-) are most likely to attack an electrophile. schrodinger.com Conversely, for an electrophile, atoms with high values of f(+) are most susceptible to a nucleophilic attack. nih.govschrodinger.com These indices are calculated by analyzing the change in electron density when an electron is added or removed from the molecule. substack.com

The electrophilicity-based charge transfer (ECT) is a descriptor that helps in understanding the interaction between a molecule and a biological system, extending the concept of charge transfer proposed by Parr et al. nih.gov This analysis is valuable in predicting the potential toxicity and reactivity of a compound.

Reaction Mechanism Elucidation through Computational Studies

Computational studies have been instrumental in elucidating the complex reaction mechanisms involved in the synthesis of thiophene derivatives. nih.govacs.org These studies allow for the exploration of different reaction pathways and the determination of the most plausible mechanism. nih.govacs.org

Identification of Intermediates and Transition States

A key aspect of mechanistic studies is the identification of intermediates and transition states. nih.govacs.org Quantum chemical calculations enable the optimization of the molecular structures of these transient species. nih.govacs.org For instance, in the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, computational studies identified various intermediates and transition states for different diastereomeric channels. nih.govacs.org The calculations revealed that for a successful intramolecular nucleophilic substitution, specific conformational changes in the intermediate are required. nih.govacs.org

Calculation of Energy Diagrams and Reaction Barriers

By calculating the Gibbs energies of intermediates and transition states, energy diagrams for the proposed reaction pathways can be constructed. nih.govacs.orgyoutube.com These diagrams provide a visual representation of the energy changes throughout the reaction and help in determining the feasibility of a particular pathway. youtube.com The activation energy, or reaction barrier, for each step can be calculated, which is the energy difference between the reactants and the transition state. nih.govacs.orgyoutube.com For example, in one studied reaction, the rotation barrier around a specific bond was calculated to be between 31.8 and 34.0 kJ/mol, and the activation energy for a ring-closure step was found to be between 46.6 and 54.5 kJ/mol, depending on the isomer. nih.govacs.org The pathway with the lowest energy barrier is generally the most favored.

Comparison of Theoretical Predictions with Experimental Data

A critical step in computational chemistry is the validation of theoretical predictions against experimental data. This comparison helps to assess the accuracy of the computational methods and models used.

Validation of Spectroscopic Data (e.g., Computed vs. Experimental Wavenumbers and Chemical Shifts)

Theoretical calculations can predict spectroscopic data such as vibrational wavenumbers (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. uj.ac.zaresearchgate.net These computed values are then compared with experimental spectra. uj.ac.zaresearchgate.net Generally, calculated harmonic vibrational wavenumbers are higher than the experimental ones due to factors like anharmonicity. researchgate.net For NMR data, computational predictions of chemical shifts are compared with experimental values, and any significant deviations are analyzed to understand the underlying electronic and steric effects. researchgate.netresearchgate.net The agreement between simulated and experimental spectra is often a good indicator of the quality of the computational model. researchgate.net

Reconciliation of Discrepancies between Theoretical and Experimental Findings

Discrepancies between theoretical and experimental results can arise and often provide deeper insights into the system under study. researchgate.net For instance, a significant deviation between a calculated and an experimental NMR chemical shift might be attributed to solvent effects or specific intermolecular interactions not accounted for in the theoretical model. researchgate.net In the study of reaction mechanisms, if calculations predict a certain stereoisomer to be the product, this is then compared with the experimentally isolated product. nih.govacs.org If there is a discrepancy, the theoretical model may need refinement, or it might reveal a kinetic or thermodynamic control that was not initially considered. nih.govacs.org For example, steric hindrance in one diastereomer might prevent a certain reaction pathway, leading to the selective formation of another isomer, a finding that can be rationalized and confirmed by computational analysis. nih.govacs.org

Applications in Chemical Sciences and Materials Utilizing 4 Aminothiophene 3 Carbonitrile

As Versatile Synthetic Building Blocks and Intermediates

The inherent reactivity of the vicinal amino and cyano functional groups, coupled with the aromatic thiophene (B33073) core, establishes 4-aminothiophene-3-carbonitrile as a prized building block in organic synthesis. It serves as a readily available starting material for a multitude of chemical transformations.

Precursors for Complex Heterocyclic Compounds

Derivatives of this compound are instrumental as precursors in the construction of fused heterocyclic systems, which are often the core scaffolds of pharmacologically active compounds. The aminonitrile moiety is a classic precursor for forming pyrimidine (B1678525) rings. For instance, 2-amino-4,5-dihydrothiophene-3-carbonitriles can undergo a double Mannich-type cyclization with primary amines and formaldehyde (B43269) to yield hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles. researchgate.net This reaction provides a new and efficient pathway to pharmacologically interesting thieno[2,3-d]pyrimidines under mild, metal-free conditions. researchgate.net

Another significant application is the synthesis of tetrazole derivatives. The presence of both an amino (NH2) and a cyano (CN) group offers multiple reactive sites. Specifically, the cyano group in 2-amino-3-cyano-substituted thiophenes can react with sodium azide (B81097) in the presence of zinc chloride to form a tetrazole ring, yielding 4-phenyl-3-(1H-tetrazol-5-yl)thiophen-2-amine derivatives. rsc.org These compounds are of interest due to the unique properties of the tetrazole ring, including a high nitrogen content and stability, which are valuable in medicinal and materials science. rsc.org

The synthesis of these complex heterocycles often begins with the Gewald reaction, a one-pot multicomponent reaction that is a cornerstone for constructing the initial 2-aminothiophene-3-carbonitrile (B183302) scaffold. rsc.orgacs.org This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and elemental sulfur in the presence of a base. acs.orgnih.gov

Table 1: Synthesis of 4-Aryl-2-aminothiophene-3-carbonitrile Derivatives via Gewald Reaction

| Starting Ketone/Aldehyde | Base | Solvent | Reaction Conditions | Yield | Reference |

| 4-Methylacetophenone | Diethylamine | Ethanol | Reflux | High | acs.org |

| Acetophenone Derivatives | Ammonium (B1175870) Acetate (B1210297) | Benzene (B151609) | Reflux for 6-12 h | Good | mdpi.com |

| 3,4-Dimethoxybenzaldehyde | Piperidine | Ethanol | Reflux | 67-81% | scispace.com |

| Various Ketones/Aldehydes | Amine Base | Not Specified | Not Specified | Good | nih.govanu.edu.au |

Scaffolds for Chemical Modifications and Functionalization

The structure of this compound is a versatile scaffold that allows for extensive chemical modification and functionalization. The amino and cyano groups can be independently or sequentially reacted to introduce a wide variety of substituents and build molecular complexity. uj.ac.za This adaptability makes it an attractive starting point for creating libraries of compounds for screening purposes, particularly in drug discovery.

The thiophene ring itself can undergo electrophilic substitution reactions, while the amino group can be acylated, alkylated, or used in condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the range of possible derivatives. acs.org This ability to serve as a platform for diverse functionalization makes it a valuable intermediate in the synthesis of complex target molecules. acs.org

Applications in Dye Chemistry

The electron-rich nature of the aminothiophene ring system makes it an excellent component in the synthesis of dyes. These compounds are particularly noted for producing bright and strong colors, making them valuable in the textile industry.

Role as Coupling Components in Dye Synthesis

In the synthesis of azo dyes, this compound derivatives function as "coupling components." The synthesis is a two-step process: first, an aromatic amine is converted into a diazonium salt; second, this salt is reacted with a coupling component, such as an aminothiophene derivative. The electron-donating amino group on the thiophene ring activates it for electrophilic attack by the diazonium ion, leading to the formation of an azo dye.

Research has shown that 4-aryl-2-aminothiophene-3-carbonitrile derivatives are effective couplers, yielding dyes with good properties. nih.govanu.edu.au When coupled with a diazo component, they are known to produce bright shades. anu.edu.au The thiophene nucleus itself contributes to promising coupling characteristics. nih.govanu.edu.au

Development of Azo Dyes

Azo dyes incorporating a thiophene heterocycle have emerged as important commercial products, often serving as alternatives to more expensive anthraquinone (B42736) dyes. mdpi.com The inclusion of the this compound moiety offers several advantages. The thiophene ring provides an intrinsic color-deepening (bathochromic) effect, and its relatively small molecular structure can lead to better dyeability. anu.edu.au

Derivatives of 2-aminothiophenes are used to create disperse dyes distinguished by their high color strength and brilliant shades. mdpi.com For example, red to blue hetarylazo dyes have been synthesized by coupling diazotized nitro-aminothiazoles with 4-aryl-2-aminothiophenes. These thiophene-based azo dyes often exhibit excellent brightness and good fastness properties on synthetic fibers like polyester.

Table 2: Characteristics of Dyes Derived from Aminothiophene Couplers

| Dye Class | Coupler Type | Key Properties | Reference |

| Disperse Dyes | 4-Aryl-2-aminothiophene-3-carbonitrile | High brightness, Colour deepening effect | nih.govanu.edu.au |

| Hetarylazo Dyes | 4-Aryl-2-aminothiophenes | High colour strength, Brilliant shades | mdpi.com |

| Nitro-substituted Azo Dyes | Aminothiophenes | Good fastness, Red to blue shades | nih.gov |

Applications in Functional Materials Science

The unique electronic properties of the thiophene ring, combined with the potential for polymerization and functionalization, make this compound a candidate for the development of novel functional materials. While this area is still emerging, the aminothiophene scaffold is being explored for applications in organic electronics and nonlinear optics.

Thiophene-based polymers (polythiophenes) are well-known for their conductive properties. The introduction of functional groups, such as those found in this compound, allows for the tuning of these electronic properties. For instance, polythiophene derivatives functionalized with chromophores are being investigated for their third-order nonlinear optical (NLO) response. These materials have potential applications in optoelectronic devices, optical information processing, and sensors.

Theoretical studies using Density Functional Theory (DFT) have been conducted on derivatives like 2-amino-4-phenylthiophene-3-carbonitrile to investigate their molecular electronic properties, including their nonlinear optical characteristics. Such research aims to elucidate their potential for applications in advanced materials. The incorporation of thiophene units into larger conjugated systems is a common strategy for designing organic materials with significant NLO responses, which are crucial for technologies like optical switching and data storage.

Organic Electronic Materials (e.g., Organic Photovoltaic Cells)

Derivatives of 2-aminothiophene are recognized for their potential in the development of organic electronic materials, particularly for organic photovoltaic (OPV) cells. mdpi.comoup.com The thiophene ring is a well-established component in conjugated polymers used as donor materials in OPV devices due to its electron-rich nature and ability to promote charge transport. researchgate.netdcu.ie Poly(3-hexylthiophene) (P3HT) is one of the most studied thiophene-based polymers in this field. bohrium.comresearchgate.net

Research into novel donor polymers often involves the co-polymerization of different thiophene units to enhance properties like light absorption and energy level alignment. In one study, a novel polymer, 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT), was synthesized and compared with the widely used P3HT. bohrium.com While the device based on the novel TTT-co-P3HT showed a lower power conversion efficiency (PCE) of 0.14% compared to the 1.15% for the P3HT-based device, the study provided critical insights into how structural modifications impact performance. bohrium.com The introduction of the tetrathienylthiophene unit resulted in a wider optical and electrochemical band-gap, which affected the electron/hole separation and charge transfer capabilities of the material. bohrium.com

Table 1: Comparison of Photovoltaic Properties of Thiophene-Based Polymers

| Polymer | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band-Gap (eV) | Optical Band-Gap (eV) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|---|

| P3HT | - | - | 1.97 | 2.21 | 1.15 |

| TTT-co-P3HT | - | - | 2.19 | 2.32 | 0.14 |

Data sourced from a comparative study of donor materials for organic solar cells. bohrium.com

Electrochemically Color Switching Azomethines

The 2-aminothiophene-3-carbonitrile framework is integral to the synthesis of electrochromic materials, specifically azomethines that can switch colors in response to electrochemical stimuli. mdpi.comoup.commdpi.com These materials are designed as conjugated systems where the thiophene derivative is linked to various aromatic units. mdpi.com

In a notable study, a series of conjugated azomethine triads were synthesized from a 2-amino-3-nitrilethiophene derivative. mdpi.com These molecules could be both electrochemically oxidized and reduced, with the process's reversibility and potential dependent on the central aromatic group. mdpi.com A key finding was the significant red-shift of the material's absorption spectrum upon electrochemical change, in some cases by more than 200 nm. mdpi.com When triphenylamine (B166846) was used as the central aromatic core, the material exhibited a reversible color change from orange in its neutral state to black in its oxidized state. mdpi.com This oxidized state absorbed light broadly across the visible spectrum by more than 350 nm, demonstrating the potent color-switching capability imparted by the aminothiophene-based structure. mdpi.com

Liquid Crystalline Materials

2-Aminothiophene derivatives are also utilized in the creation of liquid crystalline materials. mdpi.comoup.com The rigid, planar structure of the thiophene ring is a common feature in mesogenic (liquid crystal-forming) molecules. By incorporating thiophene units into larger molecular structures, often with flexible alkyl chains, it is possible to design materials that exhibit liquid crystal phases. nih.gov

Research in this area has explored how modifying the core of thiophene-based molecules affects their liquid crystalline properties. For instance, a study on terthiophene analogues investigated the impact of replacing the central thiophene ring with an oxadiazole or thiadiazole ring. nih.gov The original decyl-substituted terthiophene, Th₃(10), displayed both Smectic C (SmC) and Smectic F (SmF) liquid crystal phases. nih.gov When the central thiophene was replaced to form Th-Thd-Th(10), the material still showed a SmC phase, highlighting the thiophene's role in establishing mesogenic behavior. nih.gov However, replacing the central ring with an oxadiazole eliminated the liquid crystal phases altogether. nih.gov This demonstrates the subtle yet critical influence of the heterocyclic core's chemistry on the material's phase behavior.

Table 2: Phase Transitions in Terthiophene Analogues

| Compound | Phase Transition Temperatures on Cooling (°C) |

|---|---|

| Th₃(10) | Iso → SmC (144) → SmF (107) → Cr (94) |

| Th-Thd-Th(10) | Iso → SmC (134) → CrJ (119) → CrX (56) |

Data shows transition temperatures from Isotropic (Iso) to Smectic (SmC, SmF) and Crystalline (Cr, CrJ, CrX) phases. nih.gov

Oligothiophene-BODIPY Hybrids as Near-Infrared Dyes

The aminothiophene scaffold is a valuable component in the synthesis of advanced dyes, including oligothiophene-BODIPY hybrids designed for applications in the near-infrared (NIR) spectrum. mdpi.comoup.com These materials are structured as "push-pull" systems, where an electron-donating unit is conjugated with an electron-accepting unit.

In this architecture, oligothiophenes substituted with electron-donating groups (like N,N-dialkylamino functions) act as the donor, while the boron dipyrromethene (BODIPY) moiety serves as the electron acceptor. oup.com The linkage of these two components through the versatile chemistry of aminothiophenes results in materials with enhanced functionality. oup.com These hybrids are explored for their unique electrochemical and photophysical properties, which are crucial for applications such as NIR dyes. oup.com

Nonlinear Optical (NLO) Materials

Materials with nonlinear optical (NLO) properties are essential for applications in photonics and optoelectronics, and 2-aminothiophene derivatives are considered promising candidates for this field. mdpi.comoup.com The potential for high polarizability and extended π-conjugation in molecules derived from this compound makes them suitable for generating strong NLO responses.

While research is ongoing for specific aminothiophene polymers, the principles are demonstrated in related material classes like metal-organic frameworks (MOFs). For example, a zinc-based MOF was shown to exhibit notable third-order NLO properties. nih.gov Z-scan analysis revealed a large two-photon absorption and a self-defocusing behavior, which are critical for applications in optical limiting and modulation devices. nih.gov The development of aminothiophene-based polymers aims to leverage their inherent electronic characteristics to create purely organic materials with similar or enhanced NLO capabilities.

Azomethine-Bridged Polythiopheneferrocenes

A more specialized application of 2-aminothiophenes is in the synthesis of novel organometallic polymers, such as azomethine-bridged polythiopheneferrocenes. mdpi.comoup.com This area of research combines the conductive and optical properties of polythiophenes with the distinct electrochemical signature and stability of ferrocene (B1249389) units.

In these materials, the 2-aminothiophene derivative serves as a precursor to form the polythiophene backbone, which is then interconnected by azomethine (-CH=N-) linkages that also bridge to ferrocene moieties. oup.com The resulting hybrid polymer possesses a unique combination of properties derived from each component, making them of interest for advanced sensors, redox-active materials, and molecular electronics.

Conductivity-Based Sensors

The inherent properties of polymers derived from thiophenes make them excellent candidates for conductivity-based sensors, also known as chemosensors. researchgate.netmdpi.com Thiophene-based materials form the active layer in various electronic devices where their conjugated structure is sensitive to environmental changes. researchgate.net The principle behind these sensors is that the interaction of an analyte with the polymer surface can disrupt the π-electron system, leading to a measurable change in electrical conductivity or optical properties like fluorescence or color. mdpi.com

Thiophene derivatives have been successfully employed to create chemosensors for detecting a wide range of analytes, including metal ions and anions. mdpi.commdpi.com For example, a fluorescent chemosensor based on a thiophene moiety was developed for the selective detection of Zn²⁺ and CN⁻ ions, demonstrating its utility in both environmental and biological imaging applications. mdpi.com The binding of the target ion to the sensor molecule triggers a "turn-on" fluorescence response. mdpi.comoup.com The versatility and tunability of the thiophene core allow for the design of highly selective and sensitive sensors for applications ranging from clinical diagnostics to environmental monitoring. mdpi.com

Role in Corrosion Inhibition Studies

The presence of heteroatoms (N, S) and a π-electron system in the thiophene ring of aminothiophene derivatives makes them effective as corrosion inhibitors for various metals and alloys, particularly in acidic environments. These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

Derivatives of aminothiophene-3-carbonitrile have been demonstrated to be effective corrosion inhibitors for carbon steel in acidic media. For instance, studies on 2-amino-4-phenylthiophene-3-carbonitrile (APTC) and 2-amino-4-p-tolylthiophene-3-carbonitrile (ATTC) have shown that their inhibition efficiency increases with concentration. lew.ro At a concentration of 7.5×10⁻⁴ mol/L, these compounds exhibited high inhibition efficiencies, with ATTC showing a slight advantage over APTC. lew.ro The protective effect is attributed to the formation of an organic film on the steel surface, which has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM). lew.ro

The inhibitory action of these compounds is influenced by factors such as the concentration of the inhibitor, the temperature of the corrosive environment, and the immersion time. lew.ro Research indicates that there is an optimal exposure time for the maximum inhibitory effect, after which the efficiency may decrease due to factors like desorption or instability of the inhibitor. lew.ro

Table 1: Inhibition Efficiency of Aminothiophene Derivatives on Carbon Steel in 1M HClO₄

| Inhibitor | Concentration (mol/L) | Inhibition Efficiency (%) |

|---|---|---|

| APTC | 7.5×10⁻⁴ | ~90 |

| ATTC | 7.5×10⁻⁴ | ~96 |

Data derived from studies on closely related aminothiophene derivatives. lew.ro

The protective action of aminothiophene derivatives as corrosion inhibitors is fundamentally based on their adsorption onto the metal surface. This adsorption process can be understood and quantified through various adsorption isotherm models, with the Langmuir adsorption isotherm being a commonly applied model for these systems. lew.ro The Langmuir model assumes the formation of a monolayer of the inhibitor molecules on the metal surface. imist.ma

The adsorption of aminothiophene derivatives on a carbon steel surface is a spontaneous process, as indicated by the negative values of the Gibbs free energy of adsorption (ΔG°ads). lew.ro The calculated values for ΔG°ads for compounds like APTC and ATTC suggest a mixed-mode of adsorption, involving both physical (electrostatic) and chemical (coordinative) interactions between the inhibitor molecules and the metal surface. lew.ro The heteroatoms (N and S) and the π-electrons of the thiophene ring play a crucial role in the chemical adsorption process by donating electrons to the vacant d-orbitals of the iron atoms on the steel surface.

Thermodynamic parameters such as the enthalpy of adsorption (ΔH°ads) provide further insight into the adsorption mechanism. Negative values of ΔH°ads indicate that the adsorption process is exothermic. lew.ro

Table 2: Thermodynamic Parameters for the Adsorption of Aminothiophene Derivatives on Carbon Steel

| Inhibitor | ΔG°ads (kJ mol⁻¹) | ΔH°ads (kJ mol⁻¹) | Adsorption Mechanism |

|---|---|---|---|

| APTC | -39.44 to -41.66 | -23.61 | Mixed (Physisorption & Chemisorption) |

| ATTC | -39.44 to -41.66 | -37.34 | Mixed (Physisorption & Chemisorption) |

Data derived from studies on closely related aminothiophene derivatives. lew.ro

Applications in Polymer Chemistry

The bifunctional nature of this compound, possessing both an amino and a nitrile group, presents significant potential for its use as a monomer in the synthesis of various classes of polymers.

The primary amino group on the thiophene ring of this compound allows it to participate in polycondensation reactions to form a variety of polymers.

Polyamides: this compound can theoretically be used as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to produce polyamides. The resulting polymers would incorporate the thiophene-3-carbonitrile moiety into the polymer backbone, potentially imparting unique thermal, optical, and mechanical properties to the material.

Polyureas: In a similar fashion, the reaction of this compound with diisocyanates would lead to the formation of polyureas. The incorporation of the thiophene unit could enhance the thermal stability and introduce specific functionalities to the resulting polyurea.

Polyazomethines: Polyazomethines, or Schiff base polymers, can be synthesized through the polycondensation of diamines with dialdehydes. This compound, acting as a diamine, could be reacted with various dialdehydes to yield polyazomethines containing the thiophene ring. These polymers are known for their interesting electronic and optoelectronic properties.

While the specific synthesis and characterization of these polymers from this compound are not extensively detailed in the reviewed literature, the fundamental reactivity of the amino group provides a strong basis for its potential in these polymerization reactions.

Beyond its role as a monomer, this compound can also be utilized for the modification of existing polymers. The reactive amino group can be used to graft this molecule onto polymer backbones that contain suitable functional groups (e.g., carboxylic acid, acyl chloride, or epoxy groups). This grafting process allows for the introduction of the thiophene-3-carbonitrile functionality onto the surface or throughout the bulk of a polymer, thereby altering its properties. For instance, grafting could be employed to enhance the thermal stability, introduce conductivity, or improve the metal-binding capabilities of a polymer.

常见问题

Q. What are the standard synthetic routes for 4-Aminothiophene-3-carbonitrile, and how can reaction conditions be optimized?

A common method involves the condensation of 2-(1-Arylethylidene)malononitrile with elemental sulfur in tetrahydrofuran (THF) at 35°C, followed by the addition of sodium bicarbonate in water. Key parameters include maintaining precise temperature control (35°C) and stoichiometric ratios (e.g., 5.0 mmol substrate to 6.5 mmol sulfur). Recrystallization from 95% ethanol typically yields pure product . For optimization, varying reaction time (35 minutes to 2 hours) and monitoring via TLC or HPLC can improve yields.

Q. What purification techniques are effective for isolating this compound derivatives?

Recrystallization using ethanol or ethyl acetate is widely employed to remove unreacted starting materials and byproducts. For polar impurities, column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is recommended. Purity should be confirmed via melting point analysis and NMR spectroscopy .

Q. What safety protocols are critical when handling this compound?

The compound is classified as a combustible solid (Storage Class Code 11) and may cause respiratory irritation. Use N95 masks, gloves, and eye protection. Store in a cool, dry environment away from ignition sources. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm substitution patterns and nitrile/amine functionality.

- FT-IR : Peaks at ~2200 cm (C≡N stretch) and 3300–3500 cm (N-H stretches).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

Tools like ORTEP-3 and WinGX enable visualization of bond lengths, angles, and torsional parameters from single-crystal X-ray data. For example, Cremer-Pople puckering parameters can analyze ring conformations, while R-factor refinement (<0.05) ensures accuracy. Discrepancies between experimental and computational models can be resolved by comparing DFT-optimized geometries with crystallographic data .

Q. How should researchers address contradictions between spectral and crystallographic data?

Cross-validate results using complementary techniques:

- X-ray crystallography for absolute stereochemistry.

- Solid-state NMR to confirm dynamic vs. static disorder.

- DFT calculations (e.g., Gaussian) to simulate spectra and identify outliers. Refer to IUCr guidelines for data validation and deposit structures in the Cambridge Structural Database .

Q. What strategies improve reaction yields in the synthesis of complex thiophene-carbonitrile analogs?

- Use microwave-assisted synthesis to reduce reaction time and byproducts.

- Introduce catalysts like piperidine or DBU for kinetically controlled pathways.

- Monitor intermediates via in situ IR or Raman spectroscopy to adjust stoichiometry .

Q. How can computational modeling predict the reactivity of this compound in heterocyclic systems?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) can assess binding affinity with biological targets, such as enzyme active sites .

Q. What advanced applications exist for this compound in materials science?

The nitrile group enables polymerization into conjugated systems (e.g., alternating copolymers with alkyl/cyano thiophenes). Applications include organic semiconductors and photovoltaic devices. Synthetic routes involve Stille coupling or Sonogashira reactions with tin or palladium catalysts .

Q. How do mechanistic studies elucidate the role of sodium bicarbonate in thiophene-carbonitrile synthesis?

Sodium bicarbonate acts as a weak base to deprotonate intermediates, facilitating cyclization. Isotopic labeling (-malononitrile) and kinetic studies (stopped-flow UV-Vis) can track intermediate formation. Computational studies (MD simulations) reveal transition-state stabilization via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。